molecular formula C15H14O3S B565443 (R)-Modafinil-d10 Carboxylate CAS No. 1217853-95-6

(R)-Modafinil-d10 Carboxylate

Cat. No.: B565443
CAS No.: 1217853-95-6
M. Wt: 284.395
InChI Key: QARQPIWTMBRJFX-PKABRSRBSA-N
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Description

®-Modafinil-d10 Carboxylate is a deuterated derivative of ®-Modafinil, a compound known for its wakefulness-promoting properties. The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Modafinil-d10 Carboxylate typically involves the introduction of deuterium atoms into the modafinil structure. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of ®-Modafinil-d10 Carboxylate involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

®-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Deuterated solvents like deuterated chloroform, deuterated water.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and other substituted derivatives.

Scientific Research Applications

®-Modafinil-d10 Carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Modafinil-d10 Carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Modafinil-d10 Carboxylate stands out due to its enhanced stability and metabolic profile, making it a valuable tool in both research and pharmaceutical development. Its deuterium atoms provide a unique advantage in studying metabolic pathways and improving drug efficacy.

Properties

CAS No.

1217853-95-6

Molecular Formula

C15H14O3S

Molecular Weight

284.395

IUPAC Name

2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

QARQPIWTMBRJFX-PKABRSRBSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Synonyms

2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid;  _x000B_(R)-(-)-Modafinil Acid-d10; 

Origin of Product

United States

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